[(4-Aminopyridin-3-yl)amino](oxo)acetic acid
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Overview
Description
(4-Aminopyridin-3-yl)aminoacetic acid is an organic compound that features a pyridine ring substituted with an amino group at the 4-position and an oxoacetic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopyridin-3-yl)aminoacetic acid can be achieved through several methods. One common approach involves the condensation of 4-aminopyridine with oxoacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or extraction .
Industrial Production Methods
Industrial production of (4-Aminopyridin-3-yl)aminoacetic acid often involves large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Aminopyridin-3-yl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyridine compounds .
Scientific Research Applications
(4-Aminopyridin-3-yl)aminoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (4-Aminopyridin-3-yl)aminoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may block voltage-gated potassium channels, prolonging action potentials and increasing neurotransmitter release at the neuromuscular junction .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A related compound used as a research tool in characterizing potassium channels.
3-Aminopyridine: Another isomer with applications in organic synthesis and medicinal chemistry.
Uniqueness
(4-Aminopyridin-3-yl)aminoacetic acid is unique due to its combination of an amino group and an oxoacetic acid moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
89937-91-7 |
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Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-[(4-aminopyridin-3-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C7H7N3O3/c8-4-1-2-9-3-5(4)10-6(11)7(12)13/h1-3H,(H2,8,9)(H,10,11)(H,12,13) |
InChI Key |
FMQMOKQLMRYORB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)NC(=O)C(=O)O |
Origin of Product |
United States |
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